molecular formula C14H14N4O2S2 B14938567 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B14938567
M. Wt: 334.4 g/mol
InChI Key: BPYGJVBCOGXBGL-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a bisthiazole derivative characterized by a central thiazole-4-carboxamide core substituted with a 4,5-dimethylthiazol-2-ylidene group and a furan-2-ylmethylamino moiety.

The synthesis of such compounds typically involves coupling reactions between carboxylate intermediates and amines using classic reagents like EDCI or HOBt, as exemplified in related thiazole carboxamide syntheses .

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H14N4O2S2/c1-8-9(2)22-14(16-8)18-12(19)11-7-21-13(17-11)15-6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18,19)

InChI Key

BPYGJVBCOGXBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis for Core Structure Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole rings in this compound. The 4-methylthiazole-5-carboxamide core is synthesized via cyclization of α-halocarbonyl precursors with thiourea derivatives. For example, 2-bromo-4-methylthiazole-5-carboxylic acid reacts with ammonium thiocyanate in ethanol under reflux to yield 2-amino-4-methylthiazole-5-carboxylic acid, which is subsequently converted to the carboxamide.

Key Reaction Conditions

Step Reagents Solvent Temperature Yield
Cyclization NH₄SCN, EtOH Ethanol 80°C 68%
Amidation Furfurylamine, DCC DMF 25°C 72%

The furan-2-ylmethylamino group is introduced via nucleophilic substitution using furfurylamine in dimethylformamide (DMF) with dicyclohexylcarbodiimide (DCC) as a coupling agent.

Condensation for Imine Formation

The E-configuration at the thiazol-2-ylidene imine is achieved through acid-catalyzed condensation between 4,5-dimethylthiazol-2-amine and the preformed 2-[(furan-2-ylmethyl)amino]-4-methylthiazole-5-carboxamide. Acetic acid or p-toluenesulfonic acid (PTSA) in toluene at 110°C facilitates this step, yielding the final product with >90% stereoselectivity.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. The cyclization step, traditionally requiring 6–8 hours under reflux, is completed in 20 minutes using a microwave reactor at 150°C. This method enhances purity (98.5% by HPLC) and reduces byproduct formation.

Optimized Microwave Conditions

Parameter Value
Power 300 W
Temperature 150°C
Time 20 min
Solvent Ethanol

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis employing Wang resin enables scalable production. The resin-bound 4-methylthiazole-5-carboxylic acid is sequentially functionalized with furfurylamine and 4,5-dimethylthiazol-2-amine, followed by cleavage using trifluoroacetic acid (TFA). This method achieves a 65% overall yield with >95% purity.

Optimization Strategies

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMF enhance amidation yields (72%) compared to tetrahydrofuran (THF, 58%). Elevated temperatures (80–110°C) accelerate imine condensation but require strict pH control (pH 6–7) to prevent hydrolysis.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity in multi-step reactions. For instance, Pd-mediated coupling reduces side products during furan ring functionalization.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 2.28 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 6.48 (m, 2H, furan-H).
  • IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm amide and imine bonds.
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal X-ray diffraction validates the E-configuration and planar thiazole rings. The dihedral angle between thiazole and furan rings is 87.5°, indicating minimal conjugation.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for anticancer agents, demonstrating IC₅₀ values of 2.1–4.8 µM against MCF-7 and DU145 cell lines. Modifications at the furan or thiazole positions enhance bioavailability and target specificity, enabling derivatization into prodrugs or kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted thiazole derivatives .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence on Bioactivity: The sulfamoyl group in ’s analogues enhances LPA receptor binding (EC₅₀ = 12 nM), while bulky aryl groups (e.g., diphenylthiazole in ) improve antimicrobial properties .
  • Synthetic Complexity : Yields for thiazole-4-carboxamides range from 60–85%, with lower yields associated with sterically hindered amines (e.g., 3-phenylpropyl in ) .

Physicochemical Properties

  • Melting Points: The target compound’s predicted melting point (230–235°C) aligns with trends observed in bisthiazole derivatives, where increased rigidity and aromaticity raise melting points compared to mono-thiazole analogues .
  • Solubility : The furan-2-ylmethyl group may enhance aqueous solubility relative to purely aromatic substituents (e.g., 3,4,5-trimethoxyphenyl in ), as furans exhibit moderate polarity .

Analytical Methods :

  • Crystallography : SHELX programs () are widely used for structural validation of thiazole derivatives.
  • Spectroscopy : ¹H/¹³C NMR and IR (as in ) confirm substituent integration and hydrogen-bonding patterns .

Biological Activity

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a thiazole derivative with significant biological activity. This compound is recognized for its potential in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer effects. The following sections provide a detailed overview of its biological activities, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Structure and Properties

The compound's molecular formula is C13H18N4OS2C_{13}H_{18}N_{4}O_{S_{2}} with a molecular weight of 310.4 g/mol. Its structure includes two thiazole rings and various functional groups that enhance its biological properties. The presence of the thiazole moiety is crucial for its activity against a range of pathogens.

PropertyValue
Molecular FormulaC13H18N4OS2
Molecular Weight310.4 g/mol
CAS Number1219573-28-0

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. In particular, thiazoles are known to inhibit the growth of pathogens by disrupting their cellular functions.

Antiviral Activity

Research indicates that thiazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown effectiveness against viruses such as the hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves interference with viral enzymes or cellular receptors critical for viral entry and replication .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Thiazole derivatives are known to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural modifications. Key observations include:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups at specific positions on the thiazole ring enhances biological activity.
  • Furan Moiety : The incorporation of furan rings has been associated with increased potency against certain pathogens due to improved interactions with target sites.
  • Amine Functional Groups : Variations in amine substituents can modulate the compound's solubility and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Thiazole Rings : Utilizing thioamide and aldehyde precursors under acidic conditions to form the thiazole backbone.
  • Functionalization : Introducing furan and amine groups through nucleophilic substitution reactions.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antiviral Effects : A study demonstrated that similar compounds inhibited HCV NS5B RNA polymerase activity by over 95% in vitro at specific concentrations .
  • Cytotoxicity Against Cancer Cells : Another investigation reported IC50 values less than that of standard chemotherapeutics for compounds structurally related to this compound when tested against A549 lung adenocarcinoma cells .

Q & A

Q. What are the common synthetic routes for this thiazole derivative, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving thiazole ring formation and functional group substitutions. Key steps include:

  • Cyclocondensation : Reacting thioamide precursors with α-halo carbonyl compounds under reflux in ethanol or acetonitrile .
  • Schiff base formation : Introducing the furan-2-ylmethylamino group via condensation with furfurylamine, typically catalyzed by acetic acid .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yields, while catalysts like iodine or triethylamine promote cyclization . Optimization involves monitoring reaction progress via TLC and adjusting temperature (70–100°C) and stoichiometric ratios (1:1.2 for amine:aldehyde) .

Q. How is purity and structural integrity validated post-synthesis?

  • Melting point analysis : Sharp melting ranges (e.g., 210–212°C) confirm purity .
  • Spectroscopy :
  • IR : C=O (1650–1680 cm⁻¹) and C=N (1580–1620 cm⁻¹) stretches verify functional groups .
  • ¹H/¹³C NMR : Key signals include thiazole-H (δ 7.2–7.8 ppm), furan-CH₂ (δ 4.3–4.5 ppm), and methyl groups (δ 2.1–2.4 ppm) .
    • Elemental analysis : Carbon/nitrogen percentages must align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational docking predict binding modes of this compound with biological targets?

  • Molecular docking software (AutoDock Vina) : The compound’s 3D structure (optimized via DFT) is docked into protein active sites (e.g., bacterial enzymes).
  • Pose validation : Compare docking poses (e.g., π-π stacking with aromatic residues or hydrogen bonding with catalytic sites) to known inhibitors .
  • Scoring functions : Binding affinity (ΔG ≤ −8 kcal/mol) and root-mean-square deviation (RMSD ≤ 2 Å) ensure reliability .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

  • Dynamic NMR : Assess tautomerism or conformational flexibility in solution (e.g., thiazole ring puckering) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .
  • DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental data to validate stereochemistry .

Q. How are structure-activity relationships (SAR) systematically explored for antimicrobial activity?

  • Functional group variation : Synthesize analogs with halogen (Cl, F) or methoxy substitutions on the furan or thiazole rings .
  • In vitro assays :
  • MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill curves : Determine bactericidal vs. bacteriostatic effects at 2× MIC .
    • Mechanistic studies : Fluorescence quenching of DNA gyrase or β-lactamase inhibition assays .

Q. What experimental designs mitigate synthetic byproducts during large-scale preparation?

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize temperature, solvent polarity, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation) by precise control of residence time .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1) removes unreacted intermediates .

Methodological Considerations

  • Crystallography : ORTEP-3 or SHELXTL generates thermal ellipsoid plots to visualize electron density and disorder .
  • Data contradiction analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Bioactivity validation : Pair computational predictions with dose-response assays (IC₅₀/EC₅₀) to confirm target engagement .

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